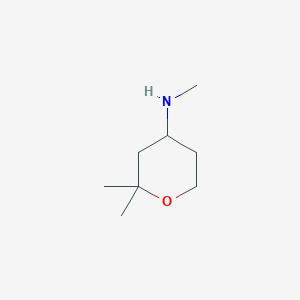

N,2,2-trimethyltetrahydro-2H-pyran-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “N,2,2-trimethyltetrahydro-2H-pyran-4-amine” involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine. This is followed by the reduction of the Schiff base thus obtained with sodium tetrahydridoborate . The product is then subjected to cyanoethylation with acrylonitrile . The resulting 3-(2,2-dimethyltetrahydro-2H-pyran-4-ylmethylamino)propanenitrile is reduced with lithium tetrahydridoaluminate to N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine .Chemical Reactions Analysis

The chemical reactions involving “this compound” include its synthesis from 2,2-dimethyltetrahydro-2H-pyran-4-one and its subsequent cyanoethylation . Further transformations of the compound were studied, but the specific reactions are not detailed in the available sources .Scientific Research Applications

Chemical Synthesis and Transformations

N,2,2-trimethyltetrahydro-2H-pyran-4-amine has been utilized in various chemical synthesis and transformation processes. For instance, it is formed through the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by a reduction process. This compound has then been subjected to cyanoethylation, leading to the creation of other chemical compounds, demonstrating its versatility in synthetic organic chemistry (Arutyunyan et al., 2012).

Synthesis of β,γ-Unsaturated Amines

The compound has been involved in the synthesis of β,γ-unsaturated amines of the tetrahydropyran series. This process involves the synthesis and reaction of dibromides with amines, leading to the production of these unsaturated amines. The structural confirmation of these compounds has been established using various chromatographic and spectroscopic techniques (Gevorkyan et al., 1981).

Ultrasound-mediated Condensation

An environment-friendly synthesis protocol involving ultrasound-mediated condensation of amine with dehydroacetic acid to produce derivatives of this compound has been developed. This method offers advantages like simpler work-up procedures, shorter reaction times, and higher yields, emphasizing its potential for green chemistry applications (Wang et al., 2011).

Catalysis and Asymmetric Synthesis

The compound has been used in Lewis base catalyzed reactions, particularly in the context of synthesizing functionalized pyrans with stereogenic centers. This is significant in the field of asymmetric catalysis and for the synthesis of biologically active compounds (Wang et al., 2011).

Antibacterial Applications

Some derivatives of this compound have shown promising antibacterial activity. This indicates the potential of these compounds in the development of new antimicrobial agents (Li et al., 2016).

Properties

IUPAC Name |

N,2,2-trimethyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)6-7(9-3)4-5-10-8/h7,9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZSZVXPVMGSAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)

![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2509851.png)